IR spectroscopy of tert-Butyl (6-chlorohexyl)carbamate
IR spectroscopy of tert-Butyl (6-chlorohexyl)carbamate
An In-depth Technical Guide to the Infrared Spectroscopy of tert-Butyl (6-chlorohexyl)carbamate
Abstract
This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of tert-Butyl (6-chlorohexyl)carbamate, a molecule of interest in synthetic chemistry and drug development. As a bifunctional compound, it incorporates a carbamate group and a terminal alkyl chloride, making it a valuable building block. This document details the fundamental principles of IR spectroscopy as they apply to this structure, offers a robust experimental protocol for data acquisition using Fourier Transform Infrared (FTIR) Spectroscopy with an Attenuated Total Reflectance (ATR) accessory, and presents a thorough interpretation of the resulting spectrum. Each characteristic absorption band is assigned to its corresponding molecular vibration, supported by authoritative spectroscopic data. This guide is intended for researchers, scientists, and drug development professionals who utilize IR spectroscopy for structural elucidation and quality control.
Introduction: The Molecule and the Method
Tert-Butyl (6-chlorohexyl)carbamate is a carbamate-protected amino-alkyl halide. The tert-butyloxycarbonyl (Boc) protecting group is ubiquitous in organic synthesis, particularly in peptide chemistry, for its stability under various conditions and its facile removal under acidic conditions. The 6-chlorohexyl chain provides a reactive handle for nucleophilic substitution reactions, making the entire molecule a versatile intermediate for introducing a protected aminohexyl spacer in more complex structures.
Infrared (IR) spectroscopy is an indispensable analytical technique that probes the vibrational modes of molecules.[1][2] When a molecule is irradiated with infrared light, its bonds vibrate by stretching or bending at specific frequencies corresponding to the energy of the radiation absorbed.[3][4] The resulting spectrum is a unique fingerprint of the molecule's functional groups. For a molecule like tert-Butyl (6-chlorohexyl)carbamate, IR spectroscopy offers a rapid and non-destructive method to confirm the presence of its key structural features: the N-H and carbonyl (C=O) of the carbamate, the C-H bonds of the alkyl chain and tert-butyl group, and the C-Cl bond of the alkyl halide.
This guide aims to deconstruct the IR spectrum of this molecule, explaining the causality behind the expected absorption bands and providing a framework for its confident identification.
Molecular Structure and Expected Vibrational Modes
To interpret the IR spectrum, we must first dissect the molecule into its constituent functional groups, each with its own set of characteristic vibrations.
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Secondary Carbamate Group (R-NH-C(=O)O-R'): This is the most polar and spectroscopically active part of the molecule.
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N-H Bond: Expected to show a distinct stretching vibration (νN-H). Its position and sharpness can be influenced by hydrogen bonding.
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Carbonyl Group (C=O): The double bond results in a strong, sharp stretching absorption (νC=O), which is one of the most easily identifiable peaks in an IR spectrum.[5][6] Its frequency is sensitive to resonance effects from the adjacent nitrogen and oxygen atoms.
-
C-N and C-O Bonds: These single bonds will exhibit stretching vibrations (νC-N, νC-O) in the fingerprint region of the spectrum.
-
-
Alkyl Chain and tert-Butyl Group: These saturated hydrocarbon portions contribute several characteristic peaks.
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C-H Bonds: Asymmetric and symmetric stretching vibrations (νC-H) of the methylene (-CH2-) and methyl (-CH3) groups are expected just below 3000 cm⁻¹.[7]
-
C-H Bending: A variety of bending vibrations, such as scissoring (for -CH2-), rocking, and wagging, will appear in the fingerprint region.[4][8] The tert-butyl group often shows characteristic bending patterns.
-
-
Terminal Alkyl Halide:
Experimental Protocol: Acquiring the Spectrum
A reliable spectrum is the foundation of accurate analysis. Attenuated Total Reflectance (ATR) is the preferred technique for this compound, as it requires no sample preparation like KBr pellets and is suitable for liquids or solids.
Instrumentation and Materials
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Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer capable of scanning from 4000 to 400 cm⁻¹.
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Accessory: A single-reflection ATR accessory, typically with a diamond or zinc selenide (ZnSe) crystal.
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Sample: High-purity tert-Butyl (6-chlorohexyl)carbamate.
-
Cleaning Supplies: Isopropanol or ethanol and lint-free laboratory wipes.
Data Acquisition Workflow
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Crystal Cleaning: Thoroughly clean the ATR crystal surface with a lint-free wipe dampened with isopropanol and allow it to evaporate completely. This prevents cross-contamination and ensures a clean baseline.
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Background Scan: Record a background spectrum (typically 16-32 scans at 4 cm⁻¹ resolution). This is a critical step to computationally subtract the absorbance from atmospheric CO₂ and water vapor, as well as any intrinsic signals from the ATR crystal itself.
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Sample Application: Place a small amount of the tert-Butyl (6-chlorohexyl)carbamate sample directly onto the center of the ATR crystal. If the sample is a solid or viscous oil, use the integrated pressure arm to ensure firm, uniform contact between the sample and the crystal surface.
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Spectrum Acquisition: Collect the sample spectrum using the same parameters as the background scan (16-32 scans, 4 cm⁻¹ resolution).
-
Data Processing: The instrument software automatically ratios the sample scan against the background scan to generate the final transmittance or absorbance spectrum.
-
Final Cleaning: Clean the sample from the ATR crystal surface using isopropanol and a lint-free wipe.
Caption: Diagram 1: A flowchart illustrating the step-by-step process for acquiring an IR spectrum using an ATR-FTIR spectrometer.
Spectral Interpretation and Detailed Analysis
The IR spectrum can be logically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹), where more complex, overlapping vibrations occur.
The Functional Group Region (4000 cm⁻¹ - 1500 cm⁻¹)
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~3300 cm⁻¹ (N-H Stretch): A single, moderately intense peak is expected in this region, characteristic of the N-H stretching vibration of a secondary amine or amide.[12] In carbamates, this peak typically appears around 3450-3300 cm⁻¹.[13][14] Its position can shift to a lower frequency and broaden if intermolecular hydrogen bonding is present in the sample (e.g., in a solid or pure liquid state).
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2980-2850 cm⁻¹ (C-H Aliphatic Stretches): This region will be dominated by strong, sharp peaks corresponding to the C-H stretching vibrations from the numerous methyl and methylene groups in the molecule.[7]
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Asymmetric and Symmetric -CH₃ stretches: From the tert-butyl group.
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Asymmetric and Symmetric -CH₂ stretches: From the hexyl chain.
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-
~1700 cm⁻¹ (C=O Carbonyl Stretch): A very strong and sharp absorption band is the hallmark of the carbamate's carbonyl group.[5][15] For alkyl carbamates, this peak typically appears in the 1725-1685 cm⁻¹ range. The resonance donation from the nitrogen atom's lone pair lowers the double-bond character of the C=O bond, thus decreasing its stretching frequency compared to a typical ketone or ester.[5] Hydrogen bonding with the N-H group can further shift this peak to a slightly lower wavenumber.[16]
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~1530 cm⁻¹ (N-H Bend and C-N Stretch Coupling): A moderate to strong peak is expected around 1560-1510 cm⁻¹. This band, often referred to as the "Amide II" band in analogous systems, arises from a coupled vibration involving the N-H in-plane bending and C-N stretching modes. Its presence is highly characteristic of secondary amide and carbamate linkages.
The Fingerprint Region (<1500 cm⁻¹)
This region contains a wealth of structural information from various bending and stretching vibrations, though peak assignment can be complex due to overlap.
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1470-1450 cm⁻¹ (-CH₂- Scissoring Bend): A distinct peak corresponding to the scissoring (bending) vibration of the methylene groups in the hexyl chain is expected here.[7]
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1390 cm⁻¹ and 1365 cm⁻¹ (-C(CH₃)₃ Bending): The tert-butyl group typically gives rise to a characteristic doublet. The peak around 1365 cm⁻¹ is usually sharp and symmetrical, arising from the symmetric bending of the methyl groups, and is a strong indicator of this structural feature.[17]
-
~1250 cm⁻¹ (C-O Stretch): A strong peak associated with the stretching of the C-O single bond of the carbamate ester group (O-C(O)-N) should be visible.
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~1150 cm⁻¹ (C-O-C Asymmetric Stretch): The stretching of the O-C bond connected to the tert-butyl group will also contribute a strong absorption in this area.
-
850-550 cm⁻¹ (C-Cl Stretch): The presence of the terminal chloroalkane is confirmed by a moderate to strong absorption in this range.[9][10][11] The specific position depends on the conformation of the alkyl chain. This is a crucial peak for confirming the integrity of the entire molecule.
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~725 cm⁻¹ (-CH₂- Rocking): For alkyl chains with four or more contiguous methylene units, a weak rocking vibration can sometimes be observed around 725-720 cm⁻¹.[7]
Summary of Key Spectroscopic Data
The following table consolidates the expected IR absorption bands for tert-Butyl (6-chlorohexyl)carbamate, providing a quick reference for spectral analysis.
| Expected Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| ~3300 | Medium, Sharp | N-H Stretch (νN-H) | Secondary Carbamate |
| 2980 - 2850 | Strong, Sharp | C-H Asymmetric & Symmetric Stretches (νC-H) | Alkyl Chain & t-Butyl |
| ~1700 | Very Strong, Sharp | C=O Carbonyl Stretch (νC=O) | Carbamate |
| ~1530 | Medium - Strong | N-H Bend / C-N Stretch Coupling | Secondary Carbamate |
| 1470 - 1450 | Medium | -CH₂- Scissoring Bend (δCH₂) | Alkyl Chain |
| 1390 & 1365 | Medium, Sharp | -CH₃ Symmetric & Asymmetric Bends (δCH₃) | t-Butyl Group |
| ~1250 | Strong | C-O Stretch (νC-O) | Carbamate |
| ~1150 | Strong | C-O-C Asymmetric Stretch | t-Butyl Ether linkage |
| 850 - 550 | Medium - Strong | C-Cl Stretch (νC-Cl) | Alkyl Halide |
Conclusion
The infrared spectrum of tert-Butyl (6-chlorohexyl)carbamate provides a clear and definitive confirmation of its molecular structure. The key diagnostic peaks include the N-H stretch around 3300 cm⁻¹, the strong carbonyl absorption near 1700 cm⁻¹, the characteristic C-H vibrations of the alkyl and tert-butyl groups below 3000 cm⁻¹, and the crucial C-Cl stretch in the 850-550 cm⁻¹ region. By following the detailed experimental protocol and referencing the spectral analysis provided in this guide, researchers can confidently use IR spectroscopy to verify the identity, purity, and structural integrity of this important synthetic intermediate.
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